molecular formula C14H15N3O3 B2684588 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide CAS No. 1421481-17-5

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Cat. No.: B2684588
CAS No.: 1421481-17-5
M. Wt: 273.292
InChI Key: FHJIXAJCLJOWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methoxypyrimidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-methoxypyrimidine-5-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives or corresponding quinones.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be utilized in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methoxypyrimidinyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(2-hydroxypyrimidin-5-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is unique due to the presence of both methoxyphenyl and methoxypyrimidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJIXAJCLJOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.